Apohyoscine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

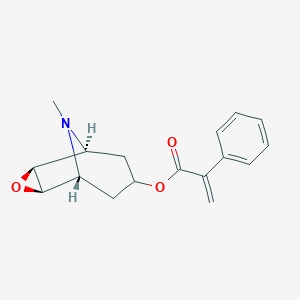

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNVDCBKBUSUII-LHIUVBILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045591 | |

| Record name | Aposcopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-26-2 | |

| Record name | Apohyoscine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aposcopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NONAN-7-YL 2-PHENYLACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ98RV32RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Apohyoscine vs. Scopolamine – Structural, Analytical, and Pharmacological Profiling

Executive Summary In the development of anticholinergic therapeutics, the distinction between Scopolamine (Hyoscine) and its primary degradation product, Apohyoscine (Aposcopolamine), is a critical quality attribute. While Scopolamine is a potent muscarinic antagonist used for motion sickness and postoperative nausea, this compound represents a dehydration impurity (USP/EP Impurity A) that alters lipophilicity, receptor binding kinetics, and toxicological profiles. This guide provides a definitive structural comparison, degradation mechanism analysis, and a validated HPLC protocol for their separation.

Molecular Architecture & Structural Divergence

The fundamental difference between Scopolamine and this compound lies in the stability of the tropic acid side chain. While the tropane core (containing the epoxide bridge) remains intact in both molecules, the ester tail undergoes a dehydration event that fundamentally shifts the molecule's physicochemical properties.

Comparative Chemical Data

| Feature | Scopolamine (Hyoscine) | This compound (Aposcopolamine) |

| CAS Number | 51-34-3 | 535-26-2 |

| Formula | ||

| Molar Mass | 303.35 g/mol | 285.34 g/mol |

| Core Structure | Scopine (Epoxytropane) | Scopine (Epoxytropane) |

| Side Chain | Tropic Acid (3-hydroxy-2-phenylpropanoic acid) | Atropic Acid ( |

| Key Functional Group | Primary Alcohol (Hydroxymethyl) | Conjugated Alkene (Exocyclic double bond) |

| Chirality (Side Chain) | Chiral center at | Achiral (Planar |

| LogP (Lipophilicity) | ~0.98 (More Polar) | ~2.1 (More Lipophilic) |

Structural Transformation Logic

The transition from Scopolamine to this compound is a dehydration reaction . Scopolamine possesses a hydroxymethyl group (

Key Structural Consequence:

-

Loss of Chirality: The chiral center at the

-carbon of the ester is destroyed upon formation of the double bond. -

Conjugation: The new double bond creates a styryl-like system, extending the

-conjugation, which significantly alters the UV absorption spectrum (bathochromic shift).

Figure 1: Mechanistic pathway of Scopolamine dehydration to this compound. The reaction is driven by the formation of a conjugated system.

Pharmacological & Toxicological Implications[2][3][4][5]

Understanding the "why" behind the separation is crucial for drug safety. This compound is not merely an inert impurity; it is a potent pharmacophore.

Receptor Affinity

Both compounds act as antagonists at Muscarinic Acetylcholine Receptors (mAChRs) .[1] However, the structural rigidity introduced by the double bond in this compound alters its binding kinetics.

-

Scopolamine: Non-selective muscarinic antagonist with high affinity for M1-M5 receptors. It crosses the Blood-Brain Barrier (BBB) efficiently, leading to central effects (sedation, amnesia).[2]

-

This compound: Retains high affinity for mAChRs (IC50 ~19 nM). Research indicates it may have a higher selectivity for muscarinic over nicotinic receptors compared to the parent compound.

Toxicity Profile

This compound is classified as highly toxic (GHS Category 2).[3] In pharmaceutical formulations (e.g., transdermal patches or injectables), it is strictly controlled as Impurity A . Its presence can alter the therapeutic window of the drug product, potentially exacerbating anticholinergic side effects (tachycardia, dry mouth) without providing the target therapeutic benefit.

Analytical Protocol: Separation & Identification

The following protocol is designed for the simultaneous determination of Scopolamine and this compound in pharmaceutical raw materials or plant extracts. It addresses the challenge of separating the polar parent drug from its lipophilic degradation product.[4]

Stability-Indicating HPLC Method

Principle: Reversed-Phase Chromatography (RP-HPLC) utilizes the difference in hydrophobicity. This compound, lacking the hydroxyl group, interacts more strongly with the C18 stationary phase and elutes after Scopolamine.

Equipment & Reagents:

-

System: HPLC with UV-Diode Array Detector (DAD).

-

Column: C18 (Octadecylsilyl),

mm, 5 µm particle size (e.g., Phenomenex Luna or Agilent Zorbax). -

Mobile Phase A: 30 mM Phosphate Buffer (pH 6.2) + 0.1% Triethylamine (TEA). Note: TEA minimizes tailing of the basic nitrogen in the tropane ring.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |

| 0.0 | 85 | 15 | Equilibration |

| 15.0 | 60 | 40 | Linear Gradient |

| 20.0 | 60 | 40 | Isocratic Hold |

| 25.0 | 85 | 15 | Re-equilibration |

Detection:

-

Wavelength: 210 nm (for Scopolamine) and 254 nm (optional for this compound specificity due to conjugation).

Identification Criteria (Self-Validating Steps)

-

Relative Retention Time (RRT):

-

Scopolamine: ~1.0 (Reference)

-

This compound: ~1.2 – 1.4 (Elutes later due to higher LogP).

-

-

Resolution (

): The method must achieve -

Spectral Match: Using DAD, compare the UV spectrum. This compound will show a bathochromic shift (red shift) compared to Scopolamine due to the

-unsaturated carbonyl system.

NMR Differentiation (Structural Confirmation)

If isolation is performed,

-

Scopolamine: Shows an AB system (or multiplet) around 3.7–4.2 ppm corresponding to the

protons. -

This compound: The

signals disappear. Two new singlet signals appear around 5.8–6.4 ppm , corresponding to the vinylic protons (

Figure 2: Analytical workflow for the separation and validation of Scopolamine and this compound.

References

- European Pharmacopoeia (Ph. Eur.). Hyoscine Hydrobromide Monograph. (Defines this compound as Impurity A).

-

Grokipedia . Aposcopolamine - Chemical Properties and Toxicity. Available at: [Link]

-

Kursinszki, L., et al. (2005) . Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase HPLC. Journal of Chromatography A. Available at: [Link]

-

Renner, U. D., et al. (2005) .[5][6] Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Available at: [Link]

Sources

Biological activity of apohyoscine in mammalian systems

The following technical guide is structured as a high-level risk assessment and pharmacological profile for drug development professionals encountering Apohyoscine (Aposcopolamine) as an impurity, metabolite, or degradation product.

Biological Activity, Pharmacodynamics, and Toxicological Profile in Mammalian Systems[1]

Executive Summary

This compound (also known as Aposcopolamine) is a dehydrated derivative of the anticholinergic drug scopolamine. While often categorized primarily as a degradation product or impurity (USP/BP standards) in pharmaceutical formulations, this compound exhibits potent biological activity in mammalian systems.[1]

Contrary to the assumption that degradation products are pharmacologically inert, this compound retains a high affinity for muscarinic acetylcholine receptors (mAChRs), with an IC

Chemical Identity & Formation Mechanism

Chemical Name:

2.1 Formation via Dehydration

This compound is formed through the acid-catalyzed dehydration of the tropic acid side chain of scopolamine. This reaction typically occurs under thermal stress or acidic conditions, converting the tropic acid hydroxyl group into an

Key Structural Change:

-

Scopolamine: Contains a hydroxymethyl group on the tropic acid ester.

-

This compound: Contains a terminal alkene (vinyl group) conjugated with the phenyl ring. The epoxide bridge (scopine core) remains intact.

2.2 Synthesis & Degradation Pathway (Visualized)[1]

Figure 1: Mechanism of this compound formation via dehydration of the tropic acid moiety.[1]

Pharmacodynamics: Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its pharmacophore retains the critical tropane nitrogen and the aromatic ring necessary for binding to the orthosteric site of the receptor.

3.1 Receptor Affinity & Selectivity

Research indicates that this compound is not merely a weak impurity but a highly potent ligand. In comparative binding assays, its affinity approaches that of the parent compound, scopolamine.

| Compound | Target Receptor | IC | Selectivity Ratio |

| This compound | Muscarinic (mAChR) | 19.2 nM (0.0192 µM) | High (vs nAChR) |

| Scopolamine | Muscarinic (mAChR) | ~0.2 - 55 nM * | High |

| This compound | Nicotinic (nAChR) | 188,000 nM (188 µM) | Low Affinity |

*Note: Scopolamine affinity varies by specific subtype (M1-M5) and assay conditions.[1] The key insight is that this compound operates in the same nanomolar potency range as the parent drug.

3.2 Biological Signaling Blockade

Upon binding, this compound prevents Acetylcholine (ACh) from activating the G-protein coupled receptor cascade.[1] This results in the inhibition of parasympathetic signaling.

Figure 2: Competitive antagonism of mAChRs by this compound, inhibiting downstream parasympathetic cascades.[1]

Pharmacokinetics & Mammalian Metabolism

The biological presence of this compound in mammals is dual-natured: it can be ingested as an impurity or formed in vivo as a metabolite.

-

Interspecies Variation:

-

Guinea Pigs: Extensive metabolism of scopolamine to this compound. It is a major urinary metabolite in this species.

-

Mice: Moderate conversion observed.

-

Rats & Rabbits: Minimal conversion; this compound is less prominent as a metabolite but highly toxic if administered directly.

-

-

Excretion: Primarily renal excretion. Due to the loss of the hydroxyl group, this compound is slightly more lipophilic than scopolamine, potentially altering its blood-brain barrier (BBB) penetration kinetics, though specific CNS distribution data is limited compared to the parent.

Toxicology & Safety Assessment

This compound is classified as a high-potency toxicant.[1] In drug development, it must be strictly controlled as a genotoxic impurity or a potent pharmacological impurity .

-

Acute Toxicity:

-

Regulatory Status:

Experimental Protocols

6.1 Protocol: Analytical Detection (HPLC-MS)

To validate the presence of this compound in biological fluids or formulation stability samples.

-

Sample Preparation:

-

Chromatography (LC Conditions):

-

Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

-

Mass Spectrometry (MS Detection):

6.2 Protocol: In Vitro Muscarinic Binding Assay

To determine affinity (

-

Tissue Source: Rat cerebral cortex homogenate (rich in M1/M2 receptors).[1]

-

Radioligand: [³H]-N-Methylscopolamine (0.2 nM).[1]

-

Incubation:

-

Incubate tissue + radioligand + increasing concentrations of this compound (

to -

Incubate for 60 mins at 25°C.

-

-

Termination: Rapid filtration through GF/B glass fiber filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

References

-

Cayman Chemical. (n.d.).[1] Aposcopolamine Product Information & Biological Activity. Retrieved from [1]

-

United States Pharmacopeia (USP). (2023).[1] Hyoscine Hydrobromide Monograph: Impurity Tables. Rockville, MD.[1]

-

Grokipedia. (n.d.).[1] Aposcopolamine: Pharmacological Activity and Toxicity. Retrieved from [1]

-

Selleck Chemicals. (n.d.).[1] Scopolamine HBr Receptor Pharmacology. Retrieved from [1]

-

PubChem. (n.d.).[1] this compound Compound Summary (CID 3083622).[1] National Library of Medicine. Retrieved from [1]

Sources

Apohyoscine: Physicochemical Profiling and Analytical Characterization

Topic: Apohyoscine Molecular Weight and Physicochemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

A Technical Guide for Pharmaceutical Development

Executive Summary

This compound (also known as Aposcopolamine) is the primary dehydration degradation product of the anticholinergic drug Scopolamine (Hyoscine). In pharmaceutical development, it serves as a critical quality attribute (CQA).[1][2] Its presence indicates thermal or acidic stress during manufacturing or storage.[1][2] Unlike its parent compound, this compound possesses a conjugated double bond system that significantly alters its physicochemical behavior—most notably its UV extinction coefficient and lipophilicity.[1][2] This guide provides a definitive reference for its properties, formation mechanisms, and detection protocols.[1][2]

Part 1: Molecular Identity & Physicochemical Core[1][2]

This compound differs from Scopolamine by the loss of a single water molecule from the tropic acid moiety. This dehydration creates an

Fundamental Data

| Property | Data Point | Technical Note |

| Chemical Name | This compound; Aposcopolamine | IUPAC: (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl 2-phenylprop-2-enoate |

| CAS Registry | 535-26-2 | Distinct from Apoatropine (CAS 500-55-0) which lacks the epoxide bridge.[1][2][3] |

| Molecular Formula | Parent Scopolamine is | |

| Molecular Weight | 285.34 g/mol | Exact Mass: 285.1365 Da |

| Physical State | Viscous oil or crystalline solid | Melting point varies by salt form; free base is often an oil.[1][2] |

Physicochemical Behavior[1]

-

Solubility Profile: Unlike Scopolamine HBr (highly water-soluble), this compound free base exhibits increased lipophilicity due to the loss of the hydroxyl group. It is readily soluble in chloroform, ethanol, and dilute acids, but sparingly soluble in neutral water.[1][2]

-

pKa & Ionization: The tertiary amine on the tropane ring remains intact. The pKa is estimated at 7.6 – 7.8 , behaving as a weak base similar to the parent tropane. It requires acidic buffers (pH < 3.[1][2]0) for retention in cation-exchange modes or to ensure full ionization in Reverse Phase HPLC (RP-HPLC).[1][2]

-

UV Absorbance (Critical Analytical Differentiator):

-

Scopolamine:[2][4][5][6][7][8][9][10][11] Weak chromophore.[1][2] Detection usually requires

= 210–220 nm (end absorption).[1][2] -

This compound: Strong chromophore.[1][2] The conjugated double bond (

conjugated with the phenyl ring) results in a high molar extinction coefficient ( -

Implication: In HPLC chromatograms at 254 nm, this compound will appear as a major peak even at trace concentrations, while Scopolamine may be invisible.[1][2]

-

Part 2: Mechanism of Formation (Stability Profile)[1][2]

Understanding the formation of this compound is essential for defining storage conditions and shelf-life limits. The reaction is an acid-catalyzed dehydration or thermal elimination.

Degradation Pathway

The tropic acid ester of scopolamine undergoes dehydration to form the atropic acid ester. This reaction is accelerated by:

-

Low pH: Acidic formulations (common for stabilizing the amine) can catalyze dehydration over time.[1][2]

-

Heat: Autoclaving or high-temperature storage significantly increases this compound levels.[1][2]

Figure 1: Acid-catalyzed dehydration pathway of Scopolamine to this compound.[1][2] The reaction involves the elimination of the hydroxyl group on the tropic acid side chain.

Part 3: Analytical Characterization & Protocols[1][2]

HPLC Method Development Strategy

Because this compound is a related substance (impurity), it must be resolved from the parent peak.[1][2]

-

Column: C18 or C8 (L1 or L7 USP classification).[1][2] A base-deactivated silica is recommended to reduce tailing of the tertiary amine.

-

Mobile Phase:

-

Gradient: this compound is less polar (more hydrophobic) than Scopolamine.[1][2] It will elute after Scopolamine in Reverse Phase conditions.[1][2]

Experimental Protocol: Forced Degradation (Generation of Reference Material)

If a commercial standard is unavailable, this compound can be generated in-situ for peak identification.[1][2]

Reagents:

Procedure:

-

Preparation: Dissolve 10 mg of Scopolamine HBr in 5 mL of 0.1 N HCl.

-

Stress: Heat the solution at 80°C – 100°C (reflux or water bath) for 2–4 hours.

-

Note: This mimics the "acid hydrolysis" pathway but stops at dehydration before the ester bond hydrolyzes completely to Scopine and Tropic Acid.

-

-

Neutralization (Optional for HPLC): If injecting directly, ensure the mobile phase buffer capacity can handle the acid, or dilute 1:10 with mobile phase.[1]

-

Analysis: Inject onto HPLC. The this compound peak will appear at a higher retention time (RRT ~1.2 – 1.5) compared to the parent.

Analytical Decision Tree

*Figure 2: Analytical workflow emphasizing the differential UV response. RRF = Relative Response Factor.[1][2]

Part 4: Biological & Regulatory Implications[1][2]

Pharmacological Activity

While often categorized strictly as an impurity, this compound retains pharmacological activity.[1][2]

-

Receptor Affinity: It acts as a muscarinic antagonist.[1][2][5] However, its affinity is generally reported to be lower than that of Scopolamine.[1]

-

Toxicity: Historical data suggests this compound may have different toxicity profiles due to the reactive nature of the Michael acceptor (conjugated double bond), potentially leading to covalent binding with biological nucleophiles, though this is less documented than for other Michael acceptors.

Regulatory Limits

-

USP/EP Status: this compound is a specified impurity in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Scopolamine Hydrobromide.[1][2]

-

Limit: Typically NMT (Not More Than) 0.1% to 0.5% depending on the specific dosage form (Injectable vs. Transdermal).[1][2]

-

Identification: The EP uses the specific absorbance difference to identify this compound (Impurity A) distinct from Apoatropine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083622, this compound.[1][2] Retrieved from [Link][1][2]

-

United States Pharmacopeia (USP). Scopolamine Hydrobromide Monograph.[1][2] (Requires Subscription).[1][2] USP-NF standards for impurity profiling.[1][2]

-

European Pharmacopoeia (Ph.[1][2] Eur.). Hyoscine Hydrobromide Monograph 0106.[1][2][4][12] Defines Impurity A (this compound) limits and detection methods.

-

O'Neil, M.J.[1][2][12] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2] Whitehouse Station, NJ: Merck and Co.[1][2] (Provides solubility and physical constants).[1][2][13]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. GSRS [precision.fda.gov]

- 3. Aposcopolamine | CAS 535-26-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The disordering effect of hyoscyamine drugs on phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scopolamine (hyoscine) for preventing and treating motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20210332037A1 - Scopolamine Production - Google Patents [patents.google.com]

- 11. EP3877386B1 - Scopolamine production - Google Patents [patents.google.com]

- 12. mtec-sc.org [mtec-sc.org]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

Methodological & Application

HPLC method development for apohyoscine detection

An Application Note and In-depth Protocol for the Development of a Stability-Indicating HPLC Method for Apohyoscine Detection

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound. This compound, a tropane alkaloid and a significant derivative of scopolamine, requires precise analytical methods for its identification in pharmaceutical research, quality control, and botanical analysis. This document provides a narrative built on scientific principles, explaining the rationale behind each step of the method development process. It follows a logical progression from understanding the analyte's physicochemical properties to the final validation of a method capable of separating this compound from its potential degradation products, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge of this compound

This compound (also known as aposcopolamine) is a tropane alkaloid found in certain plants of the Solanaceae family and is an active metabolite of the well-known anticholinergic drug, scopolamine.[4][5] Its structural similarity to other alkaloids and its potential presence as an impurity or degradant in scopolamine-based formulations necessitates a highly specific and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the resolution, sensitivity, and quantification capabilities required in a regulated environment.[1]

The objective of this guide is to provide researchers and drug development professionals with a detailed framework for creating a stability-indicating HPLC method from the ground up. A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its degradation products, impurities, and excipients.[6][7] This is achieved through forced degradation studies, which are an integral part of method development and validation.[8][9]

Foundational Strategy for HPLC Method Development

A successful HPLC method is not born from trial and error, but from a systematic approach grounded in the physicochemical properties of the analyte. The development process should be a logical sequence of steps, from initial planning to final validation.

Diagram: HPLC Method Development Workflow

Caption: A systematic workflow for HPLC method development.

Understanding this compound's Properties

-

Structure and Polarity: this compound (C₁₇H₁₉NO₃, M.W. 285.34 g/mol ) is a moderately polar molecule, making it an ideal candidate for reversed-phase (RP) chromatography.[10][11]

-

pKa: As a tropane alkaloid, it possesses a tertiary amine group, making it basic with an estimated pKa around 7.6. This is a critical parameter; the pH of the mobile phase must be controlled to ensure a consistent ionization state and, therefore, reproducible retention and good peak shape. Operating at a pH at least 2 units below the pKa (e.g., pH < 5.6) will ensure the analyte is in its protonated, cationic form, which generally behaves well on silica-based columns.

Strategic Selection of Chromatographic Conditions

Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is the recommended starting point.[15] Its non-polar stationary phase will provide adequate retention for the moderately polar this compound.

-

Rationale: The hydrophobic C18 chains interact with the non-polar regions of the this compound molecule, while a polar mobile phase elutes it from the column.

-

Recommended Column: A high-purity, base-deactivated silica C18 column, 150 mm x 4.6 mm, with a 5 µm particle size, offers a good balance of efficiency, resolution, and backpressure.

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.

-

Aqueous Phase: A buffer is essential to control the mobile phase pH. A phosphate buffer is a good choice as it has a strong buffering capacity in the desired pH range (pH 2.5-4.5).

-

Initial Mobile Phase Composition:

-

Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

-

Phase B: Acetonitrile.

-

-

Rationale: A pH of 3.0 ensures the tertiary amine of this compound is fully protonated, minimizing peak tailing that can occur from interactions with residual silanols on the column packing.

Initial Scouting Gradient: A "scouting" gradient is a rapid way to determine the approximate elution conditions.[16]

-

Protocol: Run a fast, wide linear gradient from a low to a high percentage of organic solvent (e.g., 10% to 90% acetonitrile over 20 minutes). This single run will reveal the retention time of this compound and any impurities, providing the basis for method optimization.

Detailed Experimental Protocols

Materials and Instrumentation

| Item | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Chemicals | This compound Reference Standard, Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate, Phosphoric Acid, Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (30%) |

| Solvents | Deionized Water (18.2 MΩ·cm) |

Optimized Chromatographic Conditions

The following table presents a starting point for the optimized method, which should be finalized after optimization and validation.

| Parameter | Optimized Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient | 15% B to 55% B in 15 min, hold at 55% B for 2 min, return to 15% B in 1 min, equilibrate for 7 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 215 nm |

Standard and Sample Preparation Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Working Standard Solutions: Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation from Plant Material Sample preparation is a critical step that can introduce significant error if not properly optimized.[17] This protocol provides a general guideline for extraction.

-

Drying and Grinding: Dry the plant material (e.g., leaves, seeds) in a forced-air oven at ~60°C until a constant weight is achieved.[18] Grind the dried material to a fine powder (to pass a 2 mm sieve).[18][19]

-

Extraction: Accurately weigh 1 g of powdered plant material into a flask. Add 20 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that could damage the HPLC system.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The following protocols are based on the ICH Q2(R2) guidelines.[2][3][21]

| Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To ensure the method can detect the analyte in the presence of impurities, degradants, or matrix components. | Peak purity index > 0.999; baseline resolution between this compound and adjacent peaks. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations where the method is accurate, precise, and linear. | Typically 80% to 120% of the target concentration. |

| Accuracy | The closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results. | % RSD ≤ 2.0% for repeatability and intermediate precision. |

| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |

| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | % RSD of results should remain within acceptable limits. |

Forced Degradation: Building a Stability-Indicating Method

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[22] It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[8][9][23]

Diagram: Forced Degradation Experimental Workflow

Sources

- 1. zenodo.org [zenodo.org]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. irjpms.com [irjpms.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. This compound | C17H19NO3 | CID 3083622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lifeasible.com [lifeasible.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. americanlaboratory.com [americanlaboratory.com]

- 18. Sample Preparation | CFAES Agricultural and Environmental Testing Core [u.osu.edu]

- 19. usp.org [usp.org]

- 20. Ich guidelines for validation final | PPTX [slideshare.net]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. biopharminternational.com [biopharminternational.com]

Application Note: High-Integrity Extraction and Isolation of Apohyoscine from Solanaceous Tissue

[1][2]

Abstract & Scope

Apohyoscine (Aposcopolamine, CAS: 535-26-2) is a dehydratation product of the tropane alkaloid scopolamine (hyoscine).[1][2][3] While often regarded as a degradation artifact formed during thermal or acidic processing, it exists as a minor native metabolite in Datura, Duboisia, and Hyoscyamus species.[2]

This Application Note provides a rigorous protocol for the extraction of this compound. Critically, this guide distinguishes between extracting native this compound and preventing the artificial conversion of scopolamine into this compound. Standard gas chromatography (GC) inlets and heated acidic extractions can artificially inflate this compound yields by up to 78% via dehydration of the scopolamine precursor.

Target Audience: Analytical Chemists, Pharmacognosists, and Process Engineers.[2]

Chemical Mechanism & Stability Factors

To extract this compound effectively, one must understand its formation.[2] this compound differs from scopolamine by the loss of a water molecule from the tropic acid moiety, resulting in an apo-acid (atropic acid) ester.[2]

The Dehydration Pathway

The conversion is an elimination reaction. Under thermal stress or acidic catalysis, the hydroxyl group on the tropic acid side chain of scopolamine undergoes dehydration, forming a double bond (conjugated system).

-

Precursor: Scopolamine (Epoxide bridge intact, Tropic acid ester).[2]

-

Reaction:

-elimination of water.[1][2]

Critical Control Point: If your goal is to quantify native this compound, you must avoid temperatures >50°C and strong mineral acids during the initial maceration, as these catalyze the dehydration of co-occurring scopolamine.

Visualization of Stability Pathway

The following diagram illustrates the extraction logic required to differentiate native presence from artifactual formation.

Figure 1: Stability pathway distinguishing native this compound from extraction artifacts.[1][2]

Protocol A: Cold-Process Extraction (Native Profiling)

Objective: Isolation of this compound while suppressing scopolamine dehydration.[1][2] Yield Target: >85% recovery of native alkaloids.

Reagents & Equipment

-

Solvent A: Methanol (HPLC Grade).[2]

-

Solvent B: 0.1% L-Tartaric Acid in water (pH ~3.5).[1][2] Note: Tartaric acid is preferred over H2SO4 as it is milder and less likely to catalyze dehydration.

-

Cleanup: Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Oasis MCX or Strata-X-C).[1][2]

-

Equipment: Ultrasonic bath (chilled), Centrifuge, Nitrogen evaporator.

Step-by-Step Workflow

Step 1: Cryogenic Homogenization

-

Flash-freeze fresh plant tissue (leaves/seeds) in liquid nitrogen.[1][2]

-

Grind to a fine powder using a ball mill.

-

Why: Prevents enzymatic degradation (esterases) that could hydrolyze the tropane ester bond.[2]

Step 2: Cold Sonication

-

Weigh 500 mg of powdered tissue.

-

Add 10 mL of Solvent Mixture (MeOH : 0.1% Tartaric Acid, 70:30 v/v).

-

Sonicate for 15 minutes at < 25°C . Use ice packs in the bath if necessary.

-

Centrifuge at 4000 RPM for 10 minutes. Collect supernatant.

-

Repeat extraction once and combine supernatants.

Step 3: Solid Phase Extraction (SPE) Cleanup

Because tropane alkaloids are basic amines, Cation Exchange is the most specific purification method.

-

Conditioning: Flush MCX cartridge with 2 mL MeOH, then 2 mL water.[2]

-

Loading: Acidify the crude extract to pH 3.0 (if not already) and load onto the cartridge.

-

Washing:

-

Elution: Elute with 2 mL 5% NH4OH in Methanol .

Step 4: Concentration

Analytical Validation (HPLC-UV/MS)

Critical Warning: Do not use Gas Chromatography (GC) for primary quantification unless the sample is derivatized.[1][2] The high temperature of the GC inlet (250°C+) causes significant thermal degradation of scopolamine into this compound, leading to false-positive high concentrations.[2]

HPLC Parameters

The following method ensures separation of this compound (less polar) from scopolamine.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Kinetex or Luna), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.[1][2]5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 50% B over 15 mins |

| Detection | UV @ 210 nm (Specific for the ester linkage) |

| Retention Order | Scopolamine (RT ~5 min) < this compound (RT ~8 min) |

Workflow Visualization

Figure 2: Optimized Cold-Extraction Workflow for this compound.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| High this compound / Low Scopolamine | Thermal degradation during evaporation or GC injection.[1][2] | Lower evaporation temp to <35°C. Switch from GC to HPLC. |

| Low Recovery (Both) | pH incorrect during SPE loading. | Ensure extract is acidic (pH < 4) before loading MCX cartridge.[2] |

| Peak Tailing | Interaction with silanol groups on column. | Add 0.1% Triethylamine (TEA) to mobile phase or use end-capped columns.[1][2] |

| Hydrolysis Products (Scopine) | Basic exposure too long.[1][2] | Minimize time in NH4OH elution solvent; evaporate immediately. |

References

-

Simultaneous analysis of hyoscyamine, scopolamine, and apoatropine in Solanaceous hairy roots. Journal of Chromatography A, 2005.[2][5]

-

Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet.Toxics (MDPI), 2021.

-

Liquid chromatographic determination of hyoscine (scopolamine) in urine using solid phase extraction. Biomedical Chromatography, 1992.[2][6]

-

PubChem Compound Summary: this compound. National Library of Medicine.[2]

-

European Pharmacopoeia (Ph.[2][7] Eur.) Monograph: Scopolamine Hydrobromide. (Regarding Impurity B - this compound).[1][2]

Sources

- 1. This compound | C17H19NO3 | CID 3083622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 535-26-2 [chemicalbook.com]

- 4. This compound - Lifeasible [lifeasible.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatographic determination of hyoscine (scopolamine) in urine using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boro-Scopol | C17H21NO4 | CID 3000322 - PubChem [pubchem.ncbi.nlm.nih.gov]

Apohyoscine reference standard preparation for QC analysis

Apohyoscine (also known as Aposcopolamine or Hyoscine Impurity C in EP) is the primary dehydration degradation product of Scopolamine (Hyoscine). Structurally, it is formed by the loss of a water molecule from the tropic acid moiety of scopolamine, creating an exocyclic double bond (atropic acid ester).

In the Quality Control (QC) of Scopolamine Hydrobromide formulations (transdermal patches, injectables, and ophthalmic solutions), this compound is a critical quality attribute (CQA). Its formation is accelerated by thermal stress and acidic conditions. Because this compound is a potent muscarinic antagonist with a distinct toxicity profile compared to the parent drug, pharmacopoeias (USP, EP) mandate strict limits (typically NMT 0.5%).

This guide details the scientifically rigorous preparation of this compound reference standard solutions, addressing specific challenges regarding its lipophilicity, solubility, and chromatographic separation.

Chemical Basis & Degradation Mechanism

Understanding the formation of this compound is essential for preventing artifactual degradation during standard preparation.

Mechanism:

Figure 1: Mechanism of Scopolamine degradation to this compound via dehydration.

Protocol 1: Reference Standard Handling & Stock Preparation

Challenge: this compound is significantly less polar than scopolamine due to the loss of the hydroxyl group. It exhibits poor solubility in pure water and requires organic co-solvents or sonication.

Safety Warning: this compound is an anticholinergic agent. Handle in a fume hood.

Materials Required

-

Primary Standard: USP this compound RS or EP Hyoscine Impurity C CRS.

-

Solvent A (Diluent): 50:50 Acetonitrile:Water (v/v). Rationale: Pure methanol can cause esterification artifacts over time; ACN/Water is chemically inert.

-

Glassware: Amber Volumetric Flasks (Class A). Rationale: Protects from photo-isomerization.

Step-by-Step Procedure

-

Equilibration: Allow the Reference Standard (RS) vial to reach room temperature (20–25°C) before opening to prevent condensation.

-

Weighing:

-

Weigh approximately 5.0 mg of this compound RS into a 50 mL amber volumetric flask.

-

Note: Do not dry the standard unless specified by the certificate of analysis (CoA). Most RS are used on an "as is" basis with a correction factor applied later.

-

-

Dissolution (Critical Step):

-

Add approx. 30 mL of Solvent A .

-

Sonicate for 5 minutes. Causality: The double bond increases planarity and crystal lattice energy; simple shaking is often insufficient for complete dissolution.

-

Inspect visually for floating particles.

-

-

Dilution: Dilute to volume with Solvent A.

-

Concentration: ~0.1 mg/mL (100 µg/mL).

-

-

Storage: Transfer to HPLC vials or store at 2–8°C. Stable for 7 days.

Protocol 2: Chromatographic Separation (HPLC)

The separation of Scopolamine and this compound requires a method that suppresses silanol activity (to reduce tailing of the amine) while providing hydrophobic selectivity for the this compound double bond.

HPLC Conditions Table

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Provides necessary hydrophobic retention for the non-polar this compound. |

| Mobile Phase | Buffer : Acetonitrile (65 : 35) | High organic content required to elute this compound (which elutes after Scopolamine). |

| Buffer Composition | 50 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) | Low pH ensures ionization of the nitrogen (solubility); TEA masks silanol groups to improve peak symmetry. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 30°C | Constant temperature prevents retention time drift. |

| Detection | UV @ 210 nm | The carbonyl and benzene ring absorb strongly here. 210 nm offers ~5x sensitivity over 254 nm. |

| Injection Volume | 10 - 20 µL | Dependent on sensitivity requirements. |

System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must meet these metrics before running samples:

-

Resolution (

): > 1.5 between Scopolamine and this compound. -

Tailing Factor (

): < 2.0 for this compound (Alkaloids are prone to tailing). -

RSD (Precision): < 2.0% for 5 replicate injections.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for the QC analysis, ensuring that "Out of Specification" (OOS) results are distinguished from "System Suitability Failure."

Figure 2: Logic flow for this compound QC analysis.

Calculation of Potency

When using the Reference Standard to quantify the impurity in a sample, the purity of the standard itself must be accounted for.

Where:

- = Weight of this compound RS (mg)

- = Purity of the RS (from CoA, usually as % "as is" or "anhydrous").

- = Volume of the flask (mL).

Note: If the CoA provides purity on a "Dried Basis," you must measure the water content (KF) or Loss on Drying (LOD) and adjust:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| This compound Peak Tailing | Silanol interaction; pH too high. | Lower buffer pH to 3.0; Ensure TEA is added to the buffer. |

| Retention Time Drift | Temperature fluctuation; Organic evaporation. | Use a column oven (30°C); Cap solvent bottles tightly to prevent ACN evaporation. |

| Low Recovery/Area | Incomplete dissolution; Adsorption to glass. | Sonicate standard for >5 mins; Use silanized glassware if concentration is < 1 µg/mL. |

| Ghost Peaks | Carryover. | This compound is sticky. Add a needle wash step with 100% Methanol. |

References

-

United States Pharmacopeia (USP). Scopolamine Hydrobromide Monograph. USP-NF. (Links to USP require subscription, general access via ).

-

European Pharmacopoeia (Ph. Eur.). Hyoscine Hydrobromide: Impurity C.[1] (Access via ).

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

K. László et al. "Simultaneous analysis of hyoscyamine, scopolamine, 6β-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography."[2] Journal of Chromatography A, Vol 1091, Issues 1-2, 2005.[3] (Validates C18/Phosphate buffer methods for these alkaloids).

Sources

Troubleshooting & Optimization

Preventing thermal degradation of scopolamine to apohyoscine in GC

Welcome to the technical support center for the analysis of scopolamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing scopolamine using Gas Chromatography (GC), with a specific focus on preventing its thermal degradation to aposcopolamine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Scopolamine Analysis by GC

Scopolamine, a tropane alkaloid, is a crucial compound in pharmaceutical development and clinical research.[1] However, its analysis by Gas Chromatography (GC) is notoriously challenging due to its thermal lability.[2][3] At the high temperatures typically employed in GC inlets, scopolamine readily undergoes a dehydration reaction, eliminating a water molecule to form its primary degradation product, aposcopolamine.[2][3][4] This on-instrument degradation can lead to inaccurate quantification, method variability, and potentially overlooking the presence of scopolamine in a sample.[2][3]

This guide provides a comprehensive framework for understanding and mitigating this critical issue.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the GC analysis of scopolamine.

Q1: My scopolamine peak is very small or absent, but I see a large, unidentified peak later in the chromatogram. What is happening?

A1: This is a classic symptom of thermal degradation. The small or absent scopolamine peak, coupled with the appearance of a new peak, strongly suggests that the scopolamine is converting to aposcopolamine in the hot GC inlet.[2][3][4] Aposcopolamine is less polar and will typically elute later than scopolamine. To confirm this, you should lower your GC inlet temperature significantly (e.g., to 200 °C) and re-inject. If the scopolamine peak height increases and the unknown peak decreases, you have confirmed on-instrument degradation.

Q2: I've lowered my inlet temperature, but I'm still seeing significant degradation. What else can I do?

A2: While lowering the temperature is a crucial first step, other factors can contribute to degradation.[2][3] Consider the following:

-

Inlet Liner: An active or contaminated inlet liner can catalyze the degradation reaction. Ensure you are using a fresh, deactivated (silanized) liner.

-

GC Column: An old or poorly conditioned column can have active sites that promote degradation.

-

Injection Solvent: The choice of solvent can influence the extent of degradation. A study has shown that degradation can be more pronounced in methanol compared to ethyl acetate at temperatures below 250°C.[2]

Q3: What is derivatization, and can it help prevent scopolamine degradation?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties, such as thermal stability and volatility.[5][6] For scopolamine, derivatization is a highly effective strategy to prevent thermal degradation. The most common approach is silylation, where the hydroxyl group on the tropic acid moiety is converted to a trimethylsilyl (TMS) ether.[7][8] This blocks the site of dehydration, making the molecule much more stable at high temperatures.

Q4: What are the best silylation reagents for scopolamine?

A4: Several silylating reagents can be used, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being popular choices due to the volatility of their byproducts.[9] Often, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reaction rate.

Q5: Are there alternatives to GC for scopolamine analysis that avoid thermal degradation?

A5: Yes. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an excellent alternative and is often the method of choice for quantitative analysis of thermally labile compounds like scopolamine.[2][10][11] Since HPLC separations are performed at or near room temperature, the risk of thermal degradation is eliminated. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) often recommend HPLC-based methods for the analysis of scopolamine and related substances.[10][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common problems.

Guide 1: Diagnosing and Confirming Thermal Degradation

Objective: To systematically determine if poor scopolamine response is due to thermal degradation.

Workflow:

Caption: Diagnostic workflow for thermal degradation.

Guide 2: Optimizing GC Parameters for Underivatized Scopolamine

Objective: To minimize degradation of scopolamine without derivatization. This approach is suitable for qualitative screening but may not be ideal for robust quantification.

Parameter Optimization Table:

| Parameter | Standard Setting (High Degradation) | Optimized Setting (Low Degradation) | Rationale |

| Inlet Temperature | 250 - 280 °C | ≤ 250 °C | Reduces the primary energy source for the dehydration reaction.[2][3] |

| Inlet Liner | Standard glass wool | Deactivated, low-bleed liner | Minimizes active sites that can catalyze degradation. |

| Injection Mode | Splitless | Split (if sensitivity allows) | Reduces the residence time of the analyte in the hot inlet. |

| Carrier Gas Flow | 1.0 mL/min | 1.5 - 2.0 mL/min | Faster flow reduces the time spent in the hot inlet and column. |

| Oven Program | Fast ramp to high final temp | Start at a lower temp, slower ramp | Minimizes thermal stress on the molecule as it travels through the column. |

Part 3: Detailed Experimental Protocols

Protocol 1: Silylation of Scopolamine for GC-MS Analysis

Objective: To prepare a thermally stable trimethylsilyl (TMS) derivative of scopolamine to prevent on-instrument degradation.

Materials:

-

Dried sample extract containing scopolamine

-

Silylation reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven set to 60-70 °C

-

Nitrogen gas line for evaporation

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry. Water will quench the silylation reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

-

Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample extract. Vortex briefly to dissolve the residue.

-

Derivatization: Add 50 µL of MSTFA + 1% TMCS to the vial.

-

Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Cooling: Allow the vial to cool to room temperature before injection.

-

Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS.

Workflow Diagram:

Caption: Silylation workflow for scopolamine.

Protocol 2: Recommended GC-MS Method for TMS-Scopolamine

Objective: To provide a starting point for the analysis of derivatized scopolamine.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| GC System | Agilent 7890 or equivalent |

| Mass Spectrometer | Agilent 5977 or equivalent |

| Column | HP-5ms (30m x 0.25mm, 0.25µm) or similar |

| Inlet Temperature | 270 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) or Splitless |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Acquisition Mode | Scan (m/z 50-550) or SIM |

| Key TMS-Scopolamine Ions | m/z 138, 221, 375 (molecular ion)[8] |

Part 4: Alternative Analytical Strategies

While optimizing GC methods is effective, for many applications, particularly in regulated environments, switching to a different analytical technique is the most robust solution.

High-Performance Liquid Chromatography (HPLC)

HPLC avoids the high temperatures that cause scopolamine degradation.[2] Modern pharmacopoeias often specify reversed-phase HPLC methods for the purity and assay of scopolamine.[10][12][13]

Typical HPLC Method Parameters:

| Parameter | Typical Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer)[14] |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Logical Relationship Diagram:

Caption: Decision tree for scopolamine analysis.

References

-

Namera, A., Yashiki, M., & Ota, K. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 23-31. [Link]

-

Pardo-de-Santayana, M., et al. (2002). GC-MS investigation of tropane alkaloids in Datura stramonium. Planta Medica, 68(5), 478-480. [Link]

-

Koželj, G., & Prosen, H. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 156. [Link]

-

Koželj, G., & Prosen, H. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. ResearchGate. [Link]

-

Kowalski, P., et al. (2022). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 27(23), 8382. [Link]

-

Velandia, J., et al. (2019). GC/MS STUDY OF THE TROPANIC ALKALOIDS IN FLOWER EXTRACTS FROM Datura metel L. ResearchGate. [Link]

-

United States Pharmacopeia. USP Monographs: Scopolamine Hydrobromide Injection. [Link]

-

Deutsch, J., et al. (1994). Evidence of Transacylation of Scopolamine in the Gas-Chromatograph Inlet. Journal of Chromatographic Science, 32(1), 1-4. [Link]

-

Shin, H. S., et al. (1998). Determination of scopolamine in human serum by gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 141-147. [Link]

-

Obradović, D., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 34(4), 485-491. [Link]

-

National Center for Biotechnology Information (n.d.). Scopolamine. PubChem. [Link]

-

ResearchGate. (n.d.). Mass spectrum of scopolamine after silylation in patient urine. [Link]

-

ResearchGate. (n.d.). GC-MS chromatogram of atropine, scopolamine, and their thermolysis... [Link]

-

Obradović, D., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. [Link]

-

Obradović, D., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 34(4), 485-491. [Link]

-

Kim, D. K., et al. (2001). Determination of scopolamine in human serum and microdialysis samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 750(1), 121-128. [Link]

-

Lin, D. L., et al. (2016). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 24(1), 1-15. [Link]

-

Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

-

López-López, M., et al. (2022). Towards in situ scopolamine analysis in beverages: bicolorimetric device vs portable nano liquid chromatography. Talanta, 239, 123118. [Link]

-

Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

-

Lin, D. L., et al. (2016). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review, 28(1), 17-36. [Link]

-

Koželj, G., & Prosen, H. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MedSci. [Link]

-

Vlase, L., et al. (2020). Determination of Scopolamine by Gas Chromatography from Different Parts of the Datura innoxia Biomass. ResearchGate. [Link]

-

Huan, T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11443-11450. [Link]

-

PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. [Link]

-

LCGC International. (2023). GC Column Killers! [Link]

-

Chrompure. (2025). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. [Link]

Sources

- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. forensicsciencereview.com [forensicsciencereview.com]

- 7. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]

- 10. akjournals.com [akjournals.com]

- 11. Determination of scopolamine in human serum and microdialysis samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. trungtamthuoc.com [trungtamthuoc.com]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Reducing Matrix Effects in Apohyoscine Mass Spectrometry

Welcome to the technical support center for the mass spectrometry analysis of apohyoscine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Understanding Matrix Effects in this compound Analysis

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) and can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses. These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1] This interference can either suppress or enhance the analyte's signal, leading to erroneous quantification.[2]

Apoatropine, a tropane alkaloid, is susceptible to these effects, particularly when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.[3] The presence of endogenous substances like phospholipids, salts, and proteins can significantly impact the ionization efficiency of this compound.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A: Matrix effects refer to the alteration of this compound's ionization efficiency due to co-eluting substances from the sample matrix.[5] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, ultimately affecting the accuracy of quantification.[2]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

-

Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the mass spectrometer post-chromatographic separation.[6] A blank matrix extract is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[6]

-

Post-Extraction Spike: This is a quantitative approach where the response of this compound in a spiked matrix sample (post-extraction) is compared to its response in a neat solvent standard at the same concentration.[2][6][7] A significant difference between the two responses confirms the presence of matrix effects.

Q3: What are the primary causes of matrix effects in this compound analysis?

A: The main culprits are endogenous components of the biological matrix that co-elute with this compound. These include:

-

Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression.[4][8]

-

Salts and Buffers: High concentrations of non-volatile salts can interfere with the electrospray ionization (ESI) process.[9][10]

-

Other Endogenous Molecules: Compounds like proteins and other metabolites can also contribute to matrix effects.[2]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your this compound analysis.

Issue 1: Poor Signal Intensity and Reproducibility

Q: I'm observing low signal intensity and poor reproducibility for my this compound standards and samples. Could this be due to matrix effects?

A: Yes, both low signal intensity and poor reproducibility are classic symptoms of ion suppression caused by matrix effects.[9][11] The co-eluting matrix components compete with this compound for ionization, leading to a reduced and inconsistent signal.[10]

Solutions:

-

Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[6][8][9]

-

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a basic compound like this compound, a cation-exchange SPE cartridge can be very effective at isolating it from matrix components.

-

Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation.[8] Adjusting the pH of the aqueous phase can optimize the extraction of this compound into an immiscible organic solvent while leaving many interfering substances behind.[8]

-

Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and other matrix components.[8] If using PPT, consider specialized plates that also remove phospholipids.[8]

-

-

Improve Chromatographic Separation: If interfering compounds co-elute with this compound, adjusting your chromatography can resolve the issue.[12]

-

Modify the Gradient: A shallower gradient can improve the separation between this compound and matrix components.

-

Change the Column: Using a column with a different stationary phase chemistry can alter the selectivity and improve resolution.

-

-

Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[10][12][13] However, this may compromise the sensitivity of the assay if the this compound concentration is already low.[6]

Issue 2: Inaccurate Quantification Despite Using an Internal Standard

Q: I'm using a structural analog as an internal standard, but my quantification is still inaccurate. Why is this happening?

A: While a structural analog internal standard can partially compensate for matrix effects, it may not have the exact same ionization efficiency and chromatographic behavior as this compound. If the matrix effect is not uniform across the elution window, the internal standard may not accurately reflect the suppression or enhancement experienced by the analyte.[14]

The Gold Standard Solution: Stable Isotope-Labeled (SIL) Internal Standard

The most robust way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[14][15][16]

-

Why SIL-IS is Superior: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency.[16][17] This means it will experience the same degree of matrix effects as the unlabeled this compound, allowing for accurate correction.[14]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantification of ion suppression or enhancement.

Steps:

-

Prepare Three Sets of Samples:

-

Set A (Neat Standard): this compound standard prepared in the mobile phase or reconstitution solvent.

-

Set B (Blank Matrix): Extract a blank matrix sample (e.g., plasma known to be free of this compound) using your established sample preparation method.

-

Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with the this compound standard to the same final concentration as Set A.[18]

-

-

Analyze: Inject all three sets of samples into the LC-MS/MS system.

-

Calculate the Matrix Effect (ME): ME (%) = (Peak Area of Set C / Peak Area of Set A) x 100[18]

-

A value < 100% indicates ion suppression.

-

A value > 100% indicates ion enhancement.

-

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical matrix effect and recovery for this compound using different sample preparation methods.

| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |

| Protein Precipitation (PPT) | 40-60% (Suppression) | 85-95% |

| Liquid-Liquid Extraction (LLE) | 70-85% | 75-90% |

| Solid-Phase Extraction (SPE) | 90-105% | 80-95% |

Note: These are representative values and will vary depending on the specific matrix and experimental conditions.

Visualizing the Workflow

Workflow for Matrix Effect Evaluation and Mitigation

Caption: A logical workflow for identifying and addressing matrix effects in mass spectrometry.

The Mechanism of Ion Suppression

Caption: Competition between analyte (Apo) and matrix (M) for charge in the ESI droplet.

References

-

G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

-

LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

-

Hewavitharana, A. K., et al. (2010). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 24(11), 1633-1638. Retrieved from [Link]

-

Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Retrieved from [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

-

Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

-

Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Retrieved from [Link]

-

López-García, E., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 11(15), 2289. Retrieved from [Link]

-

ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

-

Shaw, P. N., Tan, B., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(10), 824-835. Retrieved from [Link]

-

ResearchGate. (n.d.). Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6). Retrieved from [Link]

-

Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4. Retrieved from [Link]

-

Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

-

Jagerdeo, E. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

-

Glen Research. (2025, November 6). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

-

Shaw, P. N., Tan, B., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America, 32(10). Retrieved from [Link]

-

Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]

-

Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1133, 149-165. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

PharmaInfo. (n.d.). Analytical Method Development and Validation for Pre-Clinical Analysis. Retrieved from [Link]

-

Wang, S., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Retrieved from [Link]

-

De Bievre, P., et al. (2010). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Accreditation and Quality Assurance, 15(10), 579-587. Retrieved from [Link]

-

myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

-

University of Glasgow. (2012, December 10). Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples. Retrieved from [Link]

-

Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 438, 137996. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

-

RJPT. (2009, June 13). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

-

Eurachem. (2025, December 18). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]

-

RTI International. (n.d.). Drug stability in forensic toxicology. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Retrieved from [Link]

-

European Medicines Agency. (2006). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

Sources

- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. One moment, please... [zefsci.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. gmi-inc.com [gmi-inc.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. infinixbio.com [infinixbio.com]

- 12. welch-us.com [welch-us.com]